1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide 1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1116045-43-2
VCID: VC5335834
InChI: InChI=1S/C26H30N4O2S/c1-18-4-5-19(2)23(14-18)33-25-15-24(28-17-29-25)30-12-10-21(11-13-30)26(31)27-16-20-6-8-22(32-3)9-7-20/h4-9,14-15,17,21H,10-13,16H2,1-3H3,(H,27,31)
SMILES: CC1=CC(=C(C=C1)C)SC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)OC
Molecular Formula: C26H30N4O2S
Molecular Weight: 462.61

1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide

CAS No.: 1116045-43-2

Cat. No.: VC5335834

Molecular Formula: C26H30N4O2S

Molecular Weight: 462.61

* For research use only. Not for human or veterinary use.

1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide - 1116045-43-2

Specification

CAS No. 1116045-43-2
Molecular Formula C26H30N4O2S
Molecular Weight 462.61
IUPAC Name 1-[6-(2,5-dimethylphenyl)sulfanylpyrimidin-4-yl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide
Standard InChI InChI=1S/C26H30N4O2S/c1-18-4-5-19(2)23(14-18)33-25-15-24(28-17-29-25)30-12-10-21(11-13-30)26(31)27-16-20-6-8-22(32-3)9-7-20/h4-9,14-15,17,21H,10-13,16H2,1-3H3,(H,27,31)
Standard InChI Key YNMGQZGDNYZUTE-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)SC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)OC

Introduction

Chemical Characterization and Structural Analysis

Molecular Identity and Nomenclature

The IUPAC name of the compound is 1-[6-(2,5-dimethylphenyl)sulfanylpyrimidin-4-yl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide . Its molecular formula is C₂₆H₃₀N₄O₂S, with a molecular weight of 462.6 g/mol . The structure integrates three key domains:

  • A piperidine-4-carboxamide backbone, which contributes to conformational flexibility and hydrogen-bonding capabilities.

  • A pyrimidin-4-yl group substituted at position 6 with a 2,5-dimethylphenylsulfanyl moiety, enhancing lipophilicity and potential π-π stacking interactions.

  • An N-[(4-methoxyphenyl)methyl] substituent, which introduces methoxy-driven polarity and aromatic interactions .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₆H₃₀N₄O₂S
Molecular Weight462.6 g/mol
logP (Partition Coefficient)5.78 (predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
Rotatable Bonds9
Polar Surface Area61.7 Ų

Spectroscopic and Crystallographic Data

The compound’s SMILES notation is CC1=CC(=C(C=C1)C)SC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)OC, while its InChIKey (YNMGQZGDNYZUTE-UHFFFAOYSA-N) confirms stereochemical uniqueness . X-ray crystallography of analogous piperidine-carboxamides reveals a chair conformation for the piperidine ring, with the carboxamide group participating in intramolecular hydrogen bonding . The 2,5-dimethylphenylsulfanyl group adopts a planar configuration, favoring hydrophobic interactions in biological systems .

Synthesis and Industrial Scalability

Synthetic Routes

The synthesis typically involves a multi-step sequence:

  • Formation of the Pyrimidine Core: A Suzuki-Miyaura coupling reaction between 4-chloro-6-iodopyrimidine and 2,5-dimethylthiophenol under palladium catalysis yields the 6-(2,5-dimethylphenylsulfanyl)pyrimidin-4-yl intermediate .

  • Piperidine Substitution: Nucleophilic substitution at the pyrimidine’s 4-position with piperidine-4-carboxamide derivatives, often using bases like potassium carbonate in dimethylformamide (DMF) .

  • N-Alkylation: Introduction of the 4-methoxybenzyl group via reductive amination or alkylation of the piperidine nitrogen, employing sodium cyanoborohydride and 4-methoxybenzaldehyde .

Key Reaction Conditions :

  • Temperature: 80–120°C for coupling reactions.

  • Catalysts: Pd(PPh₃)₄ for cross-coupling steps.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

Industrial Production Challenges

Scalability requires optimization of:

  • Cost-Effective Catalysts: Transitioning from palladium to nickel-based catalysts for large-scale Suzuki couplings .

  • Solvent Recovery: Implementing continuous flow systems to recycle DMF and reduce waste .

  • Purity Control: High-performance liquid chromatography (HPLC) with >98% purity thresholds for pharmaceutical-grade material.

Biological Activity and Mechanism of Action

Table 2: In Vitro Cytotoxicity Profile

Cell LineIC₅₀ (μM)Target Pathway
A549 (NSCLC)1.2AURKA/CHK1
MCF-7 (Breast)2.8EGFR
HT-29 (Colon)4.5PI3K/AKT

Anti-Inflammatory Activity

In lipopolysaccharide (LPS)-induced macrophages, the compound reduces IL-6 and TNF-α production by 60% at 10 μM, likely via inhibition of NF-κB translocation . This aligns with structural analogs targeting the S1P receptor for autoimmune disease therapy .

Pharmacokinetic and Toxicological Profile

ADME Properties

  • Absorption: Moderate oral bioavailability (F = 45% in rats) due to high logP .

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the methoxybenzyl group to 4-hydroxybenzyl derivatives .

  • Excretion: Primarily renal (70%), with fecal elimination of sulfoxide metabolites.

Toxicity Considerations

  • Acute Toxicity: LD₅₀ > 500 mg/kg in murine models.

  • Genotoxicity: Negative in Ames tests, but induces micronuclei at 100 μM .

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison with Analogs

Compound ModificationAnticancer IC₅₀ (μM)Solubility (μg/mL)
4-Ethoxyphenylmethyl (M779-0608)1.0 (A549)12.4
3,4-Dimethoxyphenylmethyl 0.8 (MCF-7)8.9
4-Methoxyphenylmethyl (Target)1.2 (A549)10.2

The 4-methoxyphenylmethyl variant balances potency and solubility, outperforming ethoxy analogs in metabolic stability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator